molecular formula C23H20Cl4N2O5S B2696049 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide CAS No. 338967-79-6

2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide

Cat. No. B2696049
CAS RN: 338967-79-6
M. Wt: 578.28
InChI Key: BNIVDVCPNRSETP-UHFFFAOYSA-N
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Description

The compound “2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide” is a chemical compound with a specific molecular structure . It’s important to note that the sale of this product is prohibited due to laws, regulations, and policies related to patent products .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor and metolachlor, are used in agricultural crop production and have been studied for their carcinogenic properties in rats, involving complex metabolic activation pathways leading to DNA-reactive compounds. Human and rat liver microsomes metabolize these herbicides to various intermediates, highlighting the species-specific differences in metabolism. This research underscores the importance of understanding the metabolic pathways of chloroacetamide herbicides for evaluating their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Characterization of Amide Derivatives

Research on synthesizing new amide derivatives, including those with chloroacetamide groups, focuses on creating compounds with potential antibacterial and anti-enzymatic properties. These studies involve synthesizing various derivatives and evaluating their biological activities, which could inform the development of new therapeutic agents or agricultural chemicals (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Chloroacetamide Inhibition of Fatty Acid Synthesis

The effect of chloroacetamide herbicides on fatty acid synthesis in green algae was studied, providing insights into the herbicidal action mechanism at the cellular level. This research could have implications for understanding how these compounds affect non-target organisms in agricultural environments (Weisshaar & Böger, 1989).

Exploration of Synthetic Multifunctional Amides

Studies on multifunctional amides, including those derived from chloroacetamide, explore their therapeutic potential for Alzheimer's disease through enzyme inhibition. These compounds' synthesis, molecular docking, and dynamic simulation insights contribute to drug discovery efforts targeting neurodegenerative diseases (Hassan, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hussain, Shah, Shahid, & Seo, 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. This compound is associated with certain hazards, as indicated by the GHS07 pictogram. It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl4N2O5S/c1-33-7-8-34-22-13-21(19(26)12-20(22)27)29(35(31,32)18-5-3-2-4-6-18)14-23(30)28-17-10-15(24)9-16(25)11-17/h2-6,9-13H,7-8,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVDVCPNRSETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide

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